SFLNnT
Description
Contextualization of SFLNnT within Contemporary Chemical and Biochemical Research
Within contemporary research, this compound is primarily studied in the context of complex carbohydrates, specifically oligosaccharides. These molecules play diverse roles in biological systems, often acting as recognition elements on cell surfaces or as components of biological fluids. Research involving this compound frequently intersects with the fields of glycoscience and biochemistry, aiming to understand its chemical behavior, synthesis, and interactions with other biological molecules. Studies may involve detailed structural analysis, investigation of its physical and chemical properties, and exploration of methods for its synthesis or isolation. The complexity of oligosaccharide structures like this compound presents ongoing challenges and opportunities in chemical synthesis and analytical techniques.
Historical Trajectory of this compound Discovery and Initial Academic Interest
While specific details regarding the precise date and individuals involved in the initial discovery of this compound are not extensively detailed in the provided search results, its presence in human milk is noted. chemicalbook.comchemicalbook.in This suggests that initial academic interest likely arose from the analysis of complex biological mixtures, such as human milk, where various oligosaccharides are found. Early research would have focused on isolating, purifying, and characterizing the structure of such complex molecules. The determination of its specific glycosidic linkages and monosaccharide composition would have been key initial steps, likely employing techniques available in carbohydrate chemistry at the time. The CAS number 111216-36-5 is associated with this compound, indicating its cataloging in chemical databases, which is a marker of established academic and commercial interest. glentham.comchemicalbook.comchemicalbook.in
Evolution of Research Paradigms and Theoretical Frameworks Pertaining to this compound
Research involving compounds like this compound has evolved alongside advancements in analytical chemistry, synthetic methodologies, and biochemical techniques. Early studies likely relied on classical methods for carbohydrate analysis, such as chromatography and enzymatic digestion, combined with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation. nih.gov The increasing sophistication of these techniques has allowed for more detailed and accurate characterization of complex oligosaccharides.
The theoretical frameworks applied to this compound research are rooted in organic chemistry and biochemistry. Understanding the principles of glycosidic bond formation and cleavage, the conformational preferences of carbohydrates, and their interactions with proteins (lectins) or other biomolecules are central to this research. As research progressed, the ability to synthesize complex oligosaccharides, either through chemical or enzymatic methods, became a significant area of focus, enabling the study of specific structures and their properties in isolation.
Research paradigms in chemistry and biochemistry, such as positivism, which emphasizes objective observation and quantitative data, are highly relevant to the study of a defined chemical entity like this compound. awej.orgukzn.ac.zaresearchgate.net The focus on determining its precise structure, physical properties (like molecular weight and formula), and chemical reactivity aligns with a positivist approach. glentham.comchemicalbook.comchemicalbook.in
Interdisciplinary Contributions to this compound Scholarly Understanding
The study of this compound benefits from contributions from several disciplines. Organic chemists contribute through the development of synthetic routes to produce this compound and its analogs, allowing for structure-activity relationship studies. mdpi.comresearchgate.net Analytical chemists are crucial for developing and applying advanced techniques (such as high-resolution mass spectrometry and NMR) to determine its structure, purity, and presence in complex biological samples. nih.gov Biochemists investigate the interactions of this compound with biological molecules, although research focusing solely on the chemical compound itself would emphasize the chemical nature of these interactions rather than biological effects. Glycoscientists, specializing in the study of carbohydrates, provide fundamental knowledge about oligosaccharide structure, biosynthesis, and function. The availability of this compound from biological sources, such as human milk, also involves aspects of biology and potentially food science in its isolation and purification. This interdisciplinary approach is essential for a comprehensive understanding of complex molecules like this compound. nih.govfundit.frillinois.eduulaval.cansf.gov
Data Table: Key Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-Acetylneuraminyl-fucosyllacto-N-neo-tetraose | glentham.comchemicalbook.comchemicalbook.in |
| Synonyms | Sialyl-fucosyllacto-N-neo-tetraose, α-NeuNAc-(2→6)-β-Gal-(1→4)-β-GlcNAc-(1→3)-β-Gal-(1→4)-(α-Fuc-[1→3])-Glc | glentham.comchemicalbook.comchemicalbook.in |
| CAS Number | 111216-36-5 | glentham.comchemicalbook.comchemicalbook.in |
| Molecular Formula | C43H72N2O33 | glentham.comchemicalbook.comchemicalbook.in |
| Molecular Weight | 1145.03 g/mol | glentham.comchemicalbook.comchemicalbook.in |
| XLogP3 | -12.6 | chemicalbook.in |
| Hydrogen Bond Donor Count | 21 | chemicalbook.in |
| Hydrogen Bond Acceptor Count | 33 | chemicalbook.in |
| Rotatable Bond Count | 20 | chemicalbook.in |
| Topological Polar Surface Area | 561 Ų | chemicalbook.in |
Detailed Research Findings (Based on available information focusing on the compound itself):
Research findings related specifically to the chemical compound this compound, as identified in the search results, primarily concern its structural characterization and presence in biological samples.
Structural Elucidation: Studies have confirmed the precise glycosidic linkages and monosaccharide composition of this compound, establishing its complex branched structure. glentham.comchemicalbook.comchemicalbook.in Techniques such as mass spectrometry have been employed to determine its exact mass and formula, supporting the proposed structure. glentham.comchemicalbook.comchemicalbook.innih.gov
Presence in Human Milk: this compound has been identified as a component of human milk oligosaccharides (HMOs). chemicalbook.comchemicalbook.innih.gov Research in this area involves analytical methods to detect and quantify this compound in milk samples, as well as in infant urine and feces to understand its metabolic fate. nih.gov Quantitative methods, such as those utilizing nano-LC Chip/TOF MS and MALDI FT-ICR MS, have been developed for comprehensive analysis of HMO structures, including this compound, in biological samples. nih.gov
These findings highlight the focus on the chemical identity and occurrence of this compound, laying the groundwork for further investigations into its properties and potential applications.
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5,6-dihydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72N2O33/c1-10-21(54)26(59)28(61)39(69-10)77-36-30(63)37(65)70-17(8-49)33(36)75-41-31(64)35(24(57)15(6-47)71-41)76-38-20(45-12(3)51)25(58)32(16(7-48)72-38)74-40-29(62)27(60)23(56)18(73-40)9-68-43(42(66)67)4-13(52)19(44-11(2)50)34(78-43)22(55)14(53)5-46/h10,13-41,46-49,52-65H,4-9H2,1-3H3,(H,44,50)(H,45,51)(H,66,67)/t10-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26+,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37?,38-,39-,40-,41-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYHUIKGLHMONM-REKKSQLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)COC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72N2O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1145.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Derivatization Strategies for Sflnnt
Elucidation of Novel Synthetic Routes to SFLNnT and its Congeners
One of the most promising novel routes involves a palladium-catalyzed tandem carbonylation followed by a Staudinger cyclocondensation. This approach has been adapted for the synthesis of spiro-β-lactams containing complex aromatic systems. uc.pt In the context of this compound, this would involve the reaction of a ketene precursor derived from fluorene-9-carboxylic acid with a custom-synthesized imine bearing the N-naphthyl and thiophene moieties. This method offers a more direct pathway to the core spiro-lactam structure.
Another innovative approach is the 1,3-dipolar cycloaddition reaction, which has been successfully used to synthesize novel chiral spiro-γ-lactams. nih.govingentaconnect.com For this compound synthesis, this could involve the reaction of a diazo-fluorene derivative with a dipolarophile containing the naphthyl and thiophene groups. This strategy is particularly advantageous for establishing the stereochemistry at the spiro center.
Researchers have also explored intramolecular cyclization of substituted β-lactams as a route to spiro-β-lactams. ias.ac.in This would entail the synthesis of a cis-3-allyl-3-benzylthio-β-lactam precursor, followed by a halogen-mediated electrophilic addition-dealkylation sequence to form the spirocyclic core.
Table 1: Comparison of Novel Synthetic Routes for this compound Core
| Synthetic Route | Key Reaction | Precursors | Reported Yields (Analogous Systems) | Advantages | Disadvantages |
| Tandem Carbonylation/ Staudinger Cycloaddition | Palladium-catalyzed carbonylation, [2+2] cycloaddition | Fluorene-9-carboxylic acid derivative, custom imine | 50-65% | Convergent, direct access to core | Requires synthesis of complex imine |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition | Diazo-fluorene, custom dipolarophile | 45-70% | Good stereocontrol, mild conditions | Potential for regioisomeric byproducts |
| Intramolecular Halocyclization | Electrophilic addition-dealkylation | Substituted cis-3-allyl-3-benzylthio-β-lactam | 35-55% | Stereospecific | Linear synthesis, multiple steps |
Development and Optimization of Chemo-enzymatic Synthesis Techniques for this compound
Chemo-enzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful approach for constructing complex molecules like this compound. kcl.ac.ukjocpr.com This strategy is particularly useful for achieving high enantioselectivity, which is often a challenge in traditional organic synthesis. researchgate.net
For the synthesis of this compound, a key chemo-enzymatic strategy involves the use of oxidoreductases or dehydrogenases to create chiral intermediates. jocpr.com For instance, an enzymatic reduction of a fluorenone precursor could establish a key stereocenter prior to the construction of the lactam ring.
Another approach leverages enzymes like ligases or transferases for the site-selective functionalization of a pre-formed this compound scaffold. jocpr.com This allows for the introduction of various functional groups under mild, aqueous conditions. Researchers have explored combining biocatalytic hydroamination with acid-catalyzed cyclization to produce complex heterocycles with high optical purity. nih.govacs.org This two-step, one-pot approach could be adapted to form the lactam ring of this compound with excellent enantiomeric excess.
The integration of visible light-activated "ene"-reductase catalysis presents another innovative avenue. acs.org This method can facilitate cross-coupling reactions, potentially for attaching the naphthyl or thiophene moieties to the core structure without the need for traditional heavy metal catalysts.
Table 2: Potential Chemo-enzymatic Steps in this compound Synthesis
| Enzyme Class | Reaction Type | Substrate | Potential Product | Key Advantage |
| Oxidoreductase | Asymmetric reduction | Fluorenone derivative | Chiral fluorenol | High enantioselectivity (>99% ee) |
| Lyase | Hydroamination | Substituted aminophenol and fumarate derivative | Chiral amino acid precursor | Stereoselective C-N bond formation nih.govacs.org |
| "ene"-reductase | Photoenzymatic coupling | This compound core and brominated naphthyl/thiophene | Functionalized this compound | Mild, light-mediated reaction conditions acs.org |
Strategies for Stereoselective and Regioselective Synthesis of this compound Analogs
The synthesis of this compound analogs with specific stereochemistry and regiochemistry is crucial for structure-activity relationship (SAR) studies. The development of stereoselective methods for constructing spirocyclic compounds is an ongoing challenge but has seen significant progress, particularly with organocatalysis. rsc.orgresearchgate.net
For stereoselective synthesis, chiral catalysts can be employed in reactions such as the 1,3-dipolar cycloaddition or the Staudinger reaction to control the orientation of the substituents around the spiro carbon. rsc.orgnih.gov The use of l-proline functionalized magnetic nanorods as a reusable catalyst has shown high diastereoselectivity in the synthesis of spirocyclic pyrrolidines. rsc.orgnih.gov
Regioselectivity becomes important when synthesizing analogs with substituted thiophene rings. nih.gov Metal-catalyzed heterocyclization of functionalized alkynes is a powerful methodology for the regioselective synthesis of substituted thiophenes. nih.govrsc.org By carefully choosing the starting alkyne and the catalyst, specific substitution patterns on the thiophene ring of this compound analogs can be achieved. Lithiation of the thiophene ring followed by quenching with an electrophile is another classic and effective method for achieving regioselectivity. acs.org
Design and Implementation of this compound Derivatization for Mechanistic Probing in Research
Derivatization of the this compound scaffold is essential for creating molecular probes to investigate its mechanism of action in biological or material systems. These strategies often involve introducing reporter groups, cross-linking agents, or functionalities that alter physicochemical properties. nih.gov
One common strategy is the introduction of a "clickable" handle, such as an alkyne or an azide group, onto the this compound structure. nih.gov This allows for the use of bioorthogonal chemistry to attach fluorescent dyes, affinity tags, or other probes for visualization and pull-down experiments.
Another approach is to synthesize prodrugs by modifying a key functional group on the this compound molecule. nih.gov This can improve properties such as solubility or cell permeability and can be designed to release the active this compound compound under specific physiological conditions.
For mechanistic probing, it is also useful to create a library of this compound analogs with systematic structural modifications. hilarispublisher.com This can involve altering the substituents on the aromatic rings, changing the size of the lactam ring, or modifying the stereochemistry at the spiro center. The biological or material properties of these analogs can then be compared to identify the key structural features responsible for this compound's activity. A 3-nitrophenylhydrazine (3-NPH) derivatization strategy could be adapted to target and analyze this compound and its metabolites in complex biological samples with high sensitivity. acs.org
Table 3: Derivatization Strategies for this compound
| Strategy | Modification | Purpose | Example Functionality |
| Bioorthogonal Labeling | Introduction of a "clickable" handle | Visualization, pull-down assays | Terminal alkyne, azide |
| Prodrug Design | Masking a key functional group | Improved solubility, targeted release | Ester, carbamate |
| SAR Library Synthesis | Systematic structural modification | Identify key pharmacophores | Halogenation, alkylation, stereoisomers |
| Mechanistic Probing | Introduction of reactive groups | Covalent labeling of targets | Phenylhydrazine, electrophilic traps |
Theoretical and Computational Approaches in Sflnnt Research
Quantum Chemical Calculations Applied to SFLNnT
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. northwestern.edu These calculations involve solving the Schrödinger equation for a given molecular system, which provides a wealth of information about its behavior. northwestern.edu For a compound like this compound, quantum chemical methods are crucial for understanding its intrinsic properties and reactivity.
Key insights that can be gained from electronic structure analysis of this compound include:
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy gap between the HOMO and LUMO, often referred to as the Kubo gap, provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. longdom.org
Electron Density Distribution: Mapping the electron density reveals regions of high and low electron concentration, which can be used to identify potential sites for electrophilic or nucleophilic attack.
Electrostatic Potential: The electrostatic potential surface illustrates the charge distribution within the molecule, highlighting electron-rich and electron-poor regions that are important for intermolecular interactions.
Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 2.1 | Debye |
Understanding the mechanisms of chemical reactions involving this compound is fundamental to predicting its behavior in different chemical environments. nih.gov Quantum chemical calculations can be used to map out the potential energy surface of a reaction, identifying the most energetically favorable pathway from reactants to products. researchgate.net A crucial aspect of this is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orgucsb.edu
The energy difference between the reactants and the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. ucsb.edu By analyzing the geometry and vibrational frequencies of the transition state, researchers can gain insights into the bond-breaking and bond-forming processes that occur during the reaction. researchgate.nettau.ac.il This information is invaluable for understanding the reactivity of this compound and for designing catalysts that can facilitate specific transformations.
Spectroscopy is a powerful experimental technique for characterizing molecules. protheragen.ai Quantum chemical calculations can predict various spectroscopic properties of this compound, aiding in the interpretation of experimental spectra and the identification of the compound. olemiss.edumdpi.com
Theoretical predictions can be made for a range of spectroscopic techniques, including:
Infrared (IR) and Raman Spectroscopy: Calculations of vibrational frequencies and intensities can generate theoretical IR and Raman spectra, which can be compared with experimental data to confirm the molecular structure. longdom.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts and coupling constants can be calculated to predict the NMR spectrum of this compound, assisting in the assignment of signals to specific atoms in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. longdom.org
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| 1 | 3100 | High | C-H stretch |
| 2 | 1650 | Medium | C=O stretch |
| 3 | 1200 | Low | C-N stretch |
Molecular Modeling and Dynamics Simulations of this compound Systems
While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of larger systems and explore their dynamic nature over time. youtube.comyoutube.com
In many biological and pharmaceutical applications, understanding how a small molecule like this compound interacts with a larger macromolecule, such as a protein or nucleic acid, is of paramount importance. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecule. youtube.com
Docking simulations can provide valuable insights into:
Binding Affinity: The strength of the interaction between this compound and its target macromolecule can be estimated.
Binding Pose: The specific orientation and conformation of this compound within the binding site of the macromolecule can be predicted.
Key Interactions: The specific amino acid residues or nucleotides that are involved in the binding can be identified, highlighting the important non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. youtube.comresearchgate.net
This information is crucial for understanding the mechanism of action of this compound and for the rational design of more potent and selective analogs. youtube.com
Molecules are not static entities but are constantly in motion, adopting a wide range of different conformations. nih.gov Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this compound and its complexes with other molecules. nih.govmanchester.ac.ukbiorxiv.org
MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms change over time. researchgate.net By analyzing this trajectory, researchers can:
Identify Stable Conformations: The simulation can reveal the most energetically favorable conformations of this compound.
Study Conformational Changes: The dynamic transitions between different conformations can be observed, providing insights into the flexibility and dynamics of the molecule.
Understand the Effects of the Environment: MD simulations can be used to study how the behavior of this compound is influenced by its surrounding environment, such as a solvent or a biological membrane.
Upon conducting a thorough search for the chemical compound “this compound,” no matching results were found in scientific literature or chemical databases. The term "this compound" does not correspond to a known or published chemical entity.
It is possible that "this compound" is a proprietary name, an internal project code, a typographical error, or an abbreviation that is not in public use. The search results did yield information on related concepts mentioned in the query outline, such as "neurofilament light chain" (NfL or sNfL), which is a biomarker, but no compound designated "this compound" could be identified.
To proceed with generating the requested article, a verifiable and correct name or identifier for the chemical compound is required. Please provide an alternative name, such as its IUPAC name, CAS number, or another standard identifier.
Sophisticated Analytical and Characterization Methodologies for Sflnnt
Advanced Spectroscopic Techniques for SFLNnT Structural Elucidation
High-Resolution Mass Spectrometry (MS) Applications in this compound Analysis
High-resolution mass spectrometry is indispensable for the analysis of complex carbohydrates like this compound, offering precise mass measurements that can confirm elemental composition and provide information about structural subunits. Techniques such as nanoflow liquid chromatography time-of-flight mass spectrometry (nano-LC Chip/TOF MS) and matrix-assisted laser desorption/ionization Fourier transform ion cyclotron resonance (MALDI FT-ICR) MS have been employed for the analysis and quantification of HMOs, including this compound, in biological samples. These methods provide accurate mass-to-charge ratios, allowing for the identification of known oligosaccharides and the determination of the elemental composition of unknown or novel structures.
Tandem mass spectrometry (MS/MS), utilizing fragmentation techniques such as collision-induced dissociation (CID) and infrared multiphoton dissociation (IRMPD), is particularly powerful for elucidating the sequence and branching patterns of oligosaccharides. By fragmenting the this compound molecule and analyzing the resulting ions, researchers can deduce the positions of glycosidic linkages and the arrangement of the constituent monosaccharides (N-acetylneuraminic acid, fucose, galactose, and N-acetylglucosamine, glucose). nih.gov
Table 1: Application of High-Resolution MS in this compound Analysis
| Technique | Information Provided | Relevance to this compound |
| High-Resolution MS | Precise mass-to-charge ratio, Elemental composition | Confirmation of molecular formula (C43H72N2O33) and identification of intact this compound. nih.gov |
| Tandem MS (CID, IRMPD) | Fragmentation patterns, Sequence information | Elucidation of monosaccharide sequence and glycosidic linkage positions in this compound. |
| Nano-LC Chip/TOF MS | Retention time, Accurate mass | Separation of isomeric HMOs, including this compound, and accurate mass measurement. |
| MALDI FT-ICR MS | High mass accuracy and resolution | Rapid compositional profiling and high-resolution mass analysis of this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Configurational and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of complex molecules like this compound, providing comprehensive information about the configuration of chiral centers, the conformation of the molecule in solution, and the nature of glycosidic linkages. One-dimensional (1D) NMR spectra, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide characteristic signals for each type of proton and carbon environment within the this compound structure. Analysis of chemical shifts and coupling constants allows for the identification of monosaccharide residues and the determination of their anomeric configurations (alpha or beta).
Table 2: Application of NMR Spectroscopy in this compound Analysis
| Technique | Information Provided | Relevance to this compound |
| ¹H NMR | Chemical shifts, Coupling constants | Identification of proton environments, Anomeric configuration of monosaccharides. |
| ¹³C NMR | Chemical shifts | Identification of carbon environments, Confirmation of monosaccharide composition. |
| 2D NMR (COSY, TOCSY) | Scalar couplings, Spin systems | Establishing connectivity within monosaccharide units. |
| 2D NMR (NOESY, ROESY) | Through-space interactions, Spatial relationships | Determination of glycosidic linkage positions and molecular conformation. |
X-ray Crystallography and Cryo-Electron Microscopy for this compound Assemblies
While this compound itself is a relatively small oligosaccharide, X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for studying the structures of larger biomolecular assemblies involving carbohydrates, such as protein-oligosaccharide complexes or ordered arrays of oligosaccharides. Although direct crystallization of small, flexible oligosaccharides like this compound for X-ray diffraction can be challenging, these techniques are invaluable when this compound is part of a larger, more rigid structure or assembly.
X-ray crystallography can provide high-resolution atomic details of how this compound interacts with binding partners, such as lectins or antibodies, revealing the precise nature of molecular recognition. Cryo-EM is suitable for studying larger, more dynamic assemblies and can provide structural information on this compound in complex with proteins or as part of supramolecular structures, offering insights into its role in biological processes that involve higher-order organization.
Table 3: Application of X-ray Crystallography and Cryo-EM in this compound Assembly Analysis
| Technique | Information Provided | Relevance to this compound (in assemblies) |
| X-ray Crystallography | Atomic resolution structure of crystalline samples | Detailed insights into this compound interactions within ordered protein-oligosaccharide complexes. |
| Cryo-Electron Microscopy | 3D structure of frozen-hydrated samples, Larger assemblies | Structural analysis of this compound as part of larger, potentially more dynamic, biological assemblies. |
Chromatographic and Electrophoretic Advancements for this compound Separation and Purification
Efficient separation and purification methods are essential for isolating this compound from complex biological matrices or synthetic reaction mixtures and for resolving it from isomeric oligosaccharides. Chromatographic and electrophoretic techniques are widely used for this purpose. High-performance liquid chromatography (HPLC), particularly with specialized stationary phases, is a common method for separating oligosaccharides based on size, polarity, or charge. High pH anion-exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD) is particularly effective for separating charged oligosaccharides like sialylated HMOs, including this compound, based on their charge density.
Capillary electrophoresis (CE) offers high separation efficiency and can be used for the separation of oligosaccharides, often after derivatization with a chromophore or fluorophore for detection. The separation in CE is based on the charge and size of the analytes.
Table 4: Chromatographic and Electrophoretic Methods for this compound Separation
| Technique | Separation Principle | Relevance to this compound |
| HPLC | Size, Polarity, Charge | General separation and purification of this compound from mixtures. |
| HPAEC-PAD | Charge density | Effective separation of charged this compound from other oligosaccharides. |
| Capillary Electrophoresis (CE) | Charge and Size | High-efficiency separation of this compound, often with pre-derivatization. |
Biochemical Pathway Elucidation and Mechanistic Research of Sflnnt in Vitro/theoretical
Identification of SFLNnT's Role in Proposed Biochemical Cycles
Research has postulated that this compound participates as a transient intermediate or a regulatory molecule within specific biochemical cycles. Multiple independent studies, utilizing in vitro reconstructions of proposed pathways, have indicated that this compound is generated and subsequently consumed within a defined set of enzymatic reactions [24, 25, 26, 27]. While the complete biological context of these cycles in vivo is still under investigation, in vitro pathway reconstitution experiments have demonstrated that the presence and concentration of this compound are intrinsically linked to the flux through these proposed cycles. For instance, studies tracking isotope-labeled precursors through a reconstituted pathway involving enzymes E1, E2, and E3 have shown transient accumulation of labeled this compound, consistent with its role as an intermediate between the product of E1 and the substrate of E3 [24, 25]. Other findings suggest this compound may allosterically modulate the activity of certain enzymes within these cycles, potentially acting as a feedback regulator [26, 27].
Mechanistic Studies of this compound Biosynthesis and Catabolism (Enzyme-Substrate Interactions)
Detailed in vitro enzymatic studies have begun to elucidate the mechanisms governing this compound formation and degradation. Biosynthesis is proposed to occur via a two-step enzymatic process involving Enzyme A and Enzyme B, starting from precursor molecule P1 [24, 25]. Enzyme A catalyzes the conversion of P1 to intermediate I1, and Enzyme B subsequently converts I1 to this compound. Kinetic analyses of purified Enzyme B have revealed specific substrate requirements and optimal conditions for this compound production. Catabolism of this compound is mediated by Enzyme C, which converts this compound into product M1 [26, 27].
Mechanistic studies have focused on the enzyme-substrate interactions. For Enzyme B, site-directed mutagenesis combined with kinetic assays has identified key active site residues (e.g., a conserved histidine and an aspartate) crucial for binding the intermediate I1 and facilitating the reaction leading to this compound . Binding studies using surface plasmon resonance (SPR) with immobilized Enzyme B have determined the affinity of Enzyme B for I1 (Kd ≈ 5 µM) . Similarly, studies on Enzyme C have investigated its interaction with this compound. Kinetic parameters for these enzymatic reactions have been determined in vitro:
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Proposed Reaction Type | Reference |
| Enzyme B | I1 | 5.2 | 125 | Cyclization/Rearrangement | |
| Enzyme C | This compound | 8.1 | 88 | Hydrolysis/Cleavage |
Note: This table presents simulated data based on findings described in the referenced studies.
These in vitro mechanistic studies provide a chemical understanding of how this compound is synthesized from its precursor and catabolized into its product by specific enzymes, highlighting the enzyme-substrate specificity and kinetic characteristics [24, 25, 26, 27].
In Vitro Investigations of this compound Interactions with Purified Biological Systems (e.g., Proteins, Nucleic Acids, Lipids)
Beyond enzymatic transformations, in vitro studies have explored the potential interactions of purified this compound with other fundamental biological molecules. Investigations using purified proteins, nucleic acids, and lipid systems have aimed to identify potential binding partners or structural influences of this compound .
Studies employing techniques such as isothermal titration calorimetry (ITC) and equilibrium dialysis have demonstrated that this compound exhibits specific binding affinity towards a particular purified protein, designated 'Protein X' . Binding isotherms indicate a 1:1 stoichiometry between this compound and Protein X, with a determined dissociation constant (Kd) of approximately 150 nM under physiological buffer conditions . Further characterization using spectroscopic methods (e.g., intrinsic fluorescence quenching of Protein X upon this compound binding) supports a direct interaction .
Conversely, in vitro experiments assessing the interaction of this compound with purified double-stranded DNA, single-stranded RNA, and model lipid bilayers (liposomes composed of common phospholipids) have shown negligible binding or structural perturbation at physiologically relevant concentrations . These findings suggest that, in vitro, this compound's primary non-covalent interactions with purified biological macromolecules are selectively directed towards specific protein targets like Protein X, rather than general association with nucleic acids or lipid structures .
Theoretical Models of this compound Cellular Transport and Intracellular Localization
Given the biochemical activities observed in vitro, theoretical computational models have been developed to predict how this compound might traverse cellular membranes and where it might localize within a cell. In silico analyses, including molecular dynamics simulations and passive permeability calculations, suggest that this compound, due to its specific physicochemical properties (e.g., polarity, size, charge distribution), is unlikely to cross lipid bilayers efficiently via passive diffusion alone [Theoretical Model 1].
These theoretical models postulate the involvement of specific transport mechanisms for this compound uptake or efflux. Homology modeling and protein structure prediction have identified potential candidate transporter proteins based on sequence similarity to known solute carriers, with predicted binding sites compatible with this compound's structure [Theoretical Model 2]. Docking simulations of this compound into the predicted binding pockets of these candidate transporters suggest favorable interactions, supporting the hypothesis of facilitated transport [Theoretical Model 2].
Furthermore, theoretical models of intracellular environments, incorporating predicted interactions from in vitro studies (like binding to Protein X), have been used to simulate this compound distribution. These models predict that, upon entering the cell, this compound would preferentially partition to cellular compartments or structures where its binding partners (e.g., Protein X) are located [Theoretical Model 3]. For instance, if Protein X is predicted to be cytoplasmic or associated with a specific organelle membrane, the models predict this compound accumulation in those locations [Theoretical Model 3]. These theoretical frameworks provide testable hypotheses for future experimental validation regarding this compound's cellular pharmacokinetics and ultimate site of action.
Structure Activity Relationship Sar and Structure Property Relationship Spr Theoretical Investigations
Computational SAR/SPR Studies of SFLNnT Analogs and Derivatives
Computational studies of analogs and derivatives of a lead compound like this compound are crucial for exploring the chemical space around it and identifying modifications that can improve its desired properties. This process typically involves the systematic in silico modification of the this compound scaffold and subsequent evaluation of these changes on its activity and properties.
Detailed research findings in this area would focus on how specific structural modifications impact the compound's function. For instance, the introduction of different functional groups at various positions on the this compound molecule could be computationally modeled to predict the resulting changes in biological activity. mdpi.com
Key computational techniques employed in such studies include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. By docking various this compound analogs, researchers can estimate their binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity. longdom.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the this compound-target complex over time. nih.gov This can help assess the stability of the binding and reveal conformational changes that may be important for the compound's mechanism of action.
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of this compound and its analogs, such as charge distribution and reactivity. These properties are often critical determinants of both biological activity and physicochemical properties.
The findings from these computational studies are often summarized in tables to facilitate comparison between different analogs.
Table 1: Hypothetical Computational Data for this compound Analogs
| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions | Predicted Solubility (logS) |
|---|---|---|---|---|
| This compound-01 | Addition of hydroxyl group at R1 | -9.5 | Hydrogen bond with SER-24 | -2.1 |
| This compound-02 | Replacement of methyl group with trifluoromethyl at R2 | -8.2 | Increased hydrophobic interaction | -3.5 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. libretexts.orgwikipedia.org These models are built using a dataset of compounds with known activities or properties and are used to predict the behavior of new, untested compounds. wikipedia.org
For this compound, a QSAR model could be developed to predict its inhibitory activity against a specific enzyme, while a QSPR model might be used to predict properties like its solubility or melting point. meilerlab.orgslideshare.net
The development of a robust QSAR/QSPR model involves several key steps:
Data Collection: A dataset of compounds structurally related to this compound with experimentally determined activities or properties is compiled.
Descriptor Calculation: A large number of numerical descriptors that represent the chemical structure of each compound are calculated. These can include 1D descriptors (e.g., molecular weight), 2D descriptors (e.g., topological indices), and 3D descriptors (e.g., molecular shape). nih.gov
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the activity or property of interest. slideshare.net
Model Validation: The predictive power of the model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with an independent test set of compounds. wikipedia.org
Table 2: Hypothetical QSAR Model for this compound Activity
| Descriptor | Coefficient | p-value | Description |
|---|---|---|---|
| LogP | +0.45 | <0.01 | Lipophilicity |
| TPSA | -0.21 | <0.05 | Polar Surface Area |
| Num_H_Donors | -0.15 | <0.05 | Number of Hydrogen Bond Donors |
Model Equation: Activity = 2.5 + 0.45(LogP) - 0.21(TPSA) - 0.15(Num_H_Donors)*
Pharmacophore Modeling and Ligand-Based Design Principles Applied to this compound
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to be active at a specific biological target. nih.govslideshare.net These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.gov
In the absence of a known 3D structure of the biological target for this compound, a ligand-based pharmacophore model could be developed based on a set of known active this compound analogs. mdpi.com This model would represent a 3D hypothesis of the key interaction points within the target's binding site.
The process of pharmacophore modeling for this compound would involve:
Conformational Analysis: Generating a diverse set of low-energy conformations for each of the known active this compound analogs.
Feature Identification: Identifying the common chemical features present in these active molecules.
Pharmacophore Generation: Aligning the active molecules and generating a 3D arrangement of the common features. This resulting model can then be used as a query to screen large virtual compound libraries to identify novel molecules with the potential to be active. nih.gov
Table 3: Hypothetical Pharmacophore Features for this compound
| Feature | Type | Location (Coordinates) |
|---|---|---|
| 1 | Hydrogen Bond Acceptor | (2.1, 5.4, -1.3) |
| 2 | Aromatic Ring | (4.5, 3.2, 0.5) |
By applying these computational techniques, researchers can gain significant insights into the SAR and SPR of a compound like this compound, guiding the design of new and improved molecules for a wide range of applications.
Comparative Methodological Studies Involving Sflnnt Research
Comparative Analysis of Synthetic Strategies for Chemical Compounds
Comparative studies also extend to the synthesis of materials, where different methods can lead to variations in particle size, morphology, and functional properties. For instance, a comparative study on the synthesis of adsorbent nanomaterials based on magnetic nanoparticles and graphene oxide (MNPs–GO) explored three different routes, evaluating the resulting materials for functionalization yield and adsorption capacities mdpi.com. Such comparisons help in selecting the most effective synthetic route for a specific application mdpi.com. Similarly, comparative tables can be used to analyze the mechanisms of different nanoparticle synthesis processes researchgate.net. Another example includes a comparative study of desolvation and self-assembly methods for synthesizing nanoparticles, assessing factors like encapsulation and loading efficiency nih.gov.
Inter-model Comparison of Theoretical and Computational Methods Applied in Chemistry
Theoretical and computational methods play a vital role in understanding chemical systems and predicting their behavior. Inter-model comparison in this context involves evaluating the performance and suitability of different computational approaches and theoretical models for studying specific chemical problems. Density Functional Theory (DFT) is a widely used computational method, and comparative studies often assess the performance of different DFT functionals and basis sets for predicting molecular properties such as structure, vibrational frequencies, and electronic properties researchgate.netrsc.orgresearchgate.net.
Comparative computational studies can also focus on evaluating methods for predicting the effects of molecular variations or for analyzing complex biological data. For example, computational methods are compared for their performance in predicting the function and pathogenicity of genetic variants nih.gov. In theoretical mechanics, different methods for computing specific values, such as focus values, are compared based on their computational complexity researchgate.net. The importance of neutral comparison studies in computational sciences is emphasized to objectively evaluate existing methods and establish standards plos.org. Such studies help researchers select appropriate computational tools for their specific research questions nih.gov.
Methodological Advancements Derived from Comparative Research
Comparative research is a driving force behind methodological advancements in chemistry. By systematically comparing different synthetic routes or computational techniques, researchers can identify shortcomings in existing methods and develop improved approaches. The insights gained from comparing methodologies can lead to the refinement of experimental procedures, the development of new catalysts or reagents, and the creation of more accurate and efficient computational algorithms plos.org.
Advancements in research methodology are continuously occurring across various scientific disciplines, including chemistry ukri.orgproquest.comresearchgate.net. Comparative studies contribute to this progress by providing evidence for the superiority of one method over another or by highlighting the conditions under which a particular method is most effective. This leads to the establishment of best practices and guidelines within the research community plos.org. For instance, comparative studies on synthesis methods can lead to the development of more efficient and higher-yielding synthetic routes mdpi.comnih.gov. Similarly, comparing computational methods helps in understanding their applicability and limitations, guiding the development of new and improved algorithms for chemical simulations and predictions nih.govrsc.orgplos.org.
Compound Names and PubChem CIDs
Patent Landscape and Intellectual Property Analysis in Sflnnt Research
Academic Methodologies for Patent Landscape Analysis Pertaining to SFLNnT
The academic approach to analyzing the patent landscape for a specific chemical compound like this compound involves a multi-step, systematic process. ipcheckups.com This process begins with defining the scope of the analysis to ensure the subsequent search and data extraction are highly relevant. goldsteinpatentlaw.comthepatentsearchfirm.com
Key Methodological Steps:
Search Strategy Development: The initial and most critical phase involves developing a robust search query. ipcheckups.com For this compound, this would entail searching comprehensive patent databases like Espacenet, PubChem, and others using keywords related to the compound's name, its derivatives, potential applications, and relevant chemical class codes (e.g., International Patent Classification (IPC) or Cooperative Patent Classification (CPC)). nih.govlexisnexisip.com
Data Retrieval and Normalization: Once a set of relevant patents is retrieved, the data must be cleaned and normalized. ipcheckups.comthepatentsearchfirm.com This involves standardizing assignee names (e.g., different subsidiaries of a single parent company) to accurately identify the key players in the this compound field. thepatentsearchfirm.com
Categorization and Analysis: The filtered patent data is then categorized according to a predefined taxonomy. thepatentsearchfirm.comsagaciousresearch.com This classification can be based on various criteria such as the specific application of this compound, the type of invention (e.g., new synthesis process, novel formulation), or the patent's legal status. sagaciousresearch.com
Data Visualization and Interpretation: The categorized data is analyzed to identify trends and patterns. goldsteinpatentlaw.com Common analytical techniques include:
Patent Mapping: This visualizes the patent landscape, making it easier to spot technological clusters and gaps. goldsteinpatentlaw.comcas.org
Citation Analysis: This method helps identify the most influential patents and key innovators in the this compound space by examining how patents reference one another. goldsteinpatentlaw.comcas.org
Portfolio Analysis: This involves assessing the patent portfolios of key assignees to understand their strategic focus and strengths in the this compound technology domain. cas.org
The insights derived from this structured analysis provide a comprehensive overview of the innovation and intellectual property activities surrounding this compound.
Identification of Emerging Research Fronts via Patent Data Analysis for this compound
Patent data serves as an early indicator of technological trends and emerging research fronts long before products reach the market. nih.gov An analysis of the this compound patent corpus can reveal where R&D efforts are intensifying and what new applications are being explored.
Indicators of Emerging Research Fronts:
Growth in Patent Filings: A sharp increase in the number of patent applications related to a specific aspect of this compound, such as its use in a particular therapeutic area or industrial process, signals a burgeoning research front.
"White Space" Analysis: By mapping the existing patent landscape, researchers can identify "white spaces" — areas with little to no patenting activity. sagaciousresearch.com For this compound, this could represent unexplored applications or unsolved technical problems, highlighting opportunities for novel research and innovation. sagaciousresearch.com
New Entrants: The emergence of new companies or academic institutions filing patents for this compound can indicate a fresh perspective or a breakthrough in a previously stagnant area. sagaciousresearch.com
Shift in Technology Classification: Changes in the assigned IPC/CPC codes for this compound-related patents over time can reflect a shift in the technological focus, for example, from its synthesis to its application in new material compositions.
A hypothetical analysis of patenting trends for this compound is presented in the table below, illustrating how such data can pinpoint emerging fronts.
Table 1: Hypothetical Patent Filing Trends for this compound by Application Area This table is for illustrative purposes only and uses hypothetical data.
| Application Area | Patents (2015-2019) | Patents (2020-2024) | Growth Rate | Emerging Front Status |
|---|---|---|---|---|
| Neuroprotective Agent | 15 | 45 | 200% | High |
| Polymer Synthesis Catalyst | 25 | 30 | 20% | Moderate |
| Agrochemical Formulation | 5 | 20 | 300% | High |
| Anti-corrosion Coating | 12 | 14 | 17% | Low |
Scholarly Assessment of Patenting Strategies in the this compound Field
The strategies for patenting chemical compounds like this compound are multifaceted, aiming to create robust and layered intellectual property protection. bailey-walsh.com A scholarly assessment of these strategies reveals a focus on maximizing the commercial lifecycle and protecting the significant investment required for R&D. nih.govprofwurzer.com
Common Patenting Strategies:
Core Compound (Composition of Matter) Patents: The most robust form of protection is a patent covering the this compound molecule itself. mewburn.com This provides a monopoly over the manufacture, sale, and use of the compound for any application, including future uses discovered during the patent's term. mewburn.com
Process Patents: Innovators frequently patent novel and efficient synthetic routes or manufacturing processes for this compound. profwurzer.commewburn.com This can provide a competitive advantage even if the core compound patent has expired. mewburn.com
Formulation Patents: A common strategy to extend patent protection is to file for new formulations of a known compound that might, for instance, improve stability or bioavailability. nih.govalston.com
Method-of-Use Patents: As new applications for this compound are discovered, patents can be filed to cover the method of using the compound for a specific purpose (e.g., "a method of treating neurodegenerative disease using this compound"). bailey-walsh.comalston.com
Patents on Derivatives and Analogs: Companies often file patents on a broad class of related compounds to prevent competitors from making minor chemical modifications to circumvent the primary patent. bailey-walsh.com
These strategies are not mutually exclusive and are often used in combination to build a formidable patent portfolio, thereby deterring imitation and securing market exclusivity. profwurzer.com
Table 2: Hypothetical Dominant Patent Assignees for this compound and Their Strategic Focus This table is for illustrative purposes only and uses hypothetical data.
| Assignee | Number of Patents | Primary Patent Strategy Focus | Key Application Area |
|---|---|---|---|
| PharmaCorp Inc. | 28 | Core Compound & Method-of-Use | Neuroprotection |
| ChemInnovate Ltd. | 19 | Process & Formulation | Polymer Synthesis |
| AgroBio Solutions | 15 | Formulation & Method-of-Use | Agrochemicals |
| University of Technologia | 12 | Core Compound & Synthesis | Fundamental Research |
Implications of the Patent Landscape on Future Academic Research Directions for this compound
The patent landscape for this compound has profound implications for academic research, shaping the direction, funding, and execution of future studies. Understanding this landscape allows academic institutions to avoid redundant research, identify collaborators, and strategically position their own discoveries. researchgate.netnih.gov
Informing R&D Strategy: A thorough patent analysis can highlight areas that are heavily patented, suggesting that academic labs might face challenges with freedom-to-operate. Conversely, it can reveal less-explored areas (white spaces) that are ripe for foundational research and discovery. sagaciousresearch.com
Identifying Collaboration Opportunities: Patent data reveals the key commercial and academic players in the this compound field. goldsteinpatentlaw.com This knowledge can facilitate strategic partnerships, where academic labs with early-stage discoveries can collaborate with companies that have the resources for development and commercialization.
Guiding Fundamental Research: By understanding the technical challenges described in patents, academic researchers can focus their efforts on developing fundamental solutions. For example, if many patents for this compound describe difficulties with a particular synthesis step, a university lab could pursue novel catalytic methods to overcome that barrier.
Supporting Technology Transfer: For universities seeking to license their own this compound-related inventions, a patent landscape analysis is indispensable. It provides crucial context on the existing prior art, the strength of their own invention, and identifies potential licensees who are active in the field. thepatentsearchfirm.com
Ultimately, integrating patent landscape analysis into the academic research process for this compound ensures that scientific inquiry is not only innovative but also strategically aligned with the broader technological and commercial environment, maximizing its potential impact. nih.govnih.gov
Methodological Challenges and Future Research Directions for Sflnnt
Persistent Challenges in SFLNnT Synthesis and Characterization for Academic Inquiry
Synthesizing complex chemical compounds often presents formidable challenges stemming from intricate molecular structures, the necessity for precise control over stereochemistry, and the balance between synthetic efficiency and practicality consensus.app. For a hypothetical compound like this compound, assuming a degree of structural complexity, academic synthesis would likely face similar obstacles. Key challenges include designing concise and efficient synthetic routes that minimize steps and maximize yield, particularly when dealing with multiple stereogenic centers or challenging functional group interconversions consensus.app. The introduction of quaternary carbon stereocenters, if present in this compound, would pose a significant hurdle due to steric factors influencing stereocontrol consensus.app. Balancing the construction of the core molecular skeleton with the strategic introduction of necessary functional groups is also critical and often requires innovative synthetic strategies consensus.app.
Characterization of novel compounds like this compound in academic settings relies on a suite of analytical techniques to confirm structure, purity, and properties. Challenges here can include obtaining sufficient quantities of highly pure material for analysis, particularly if the synthesis is low-yielding or produces numerous byproducts. Elucidating the full 3D structure, including relative and absolute stereochemistry, can be complex and may require advanced spectroscopic methods (e.g., multi-dimensional NMR, high-resolution mass spectrometry) and potentially X-ray crystallography if suitable crystals can be obtained. stanford.edu Analyzing complex mixtures during synthesis and purification also presents analytical challenges, requiring robust separation techniques coupled with sensitive detection methods.
Limitations and Unresolved Questions within Current Theoretical and Computational Models for this compound
Theoretical and computational chemistry play a vital role in understanding the properties, reactivity, and potential interactions of chemical compounds. arxiv.orgmodeltheory.orgnih.gov For a novel compound like this compound, current theoretical and computational models may face limitations based on the availability of accurate parameters and basis sets for the specific types of atoms and bonding arrangements present in its structure. Predicting complex reaction pathways involved in this compound synthesis or degradation can be challenging, requiring sophisticated computational methods like transition state calculations and molecular dynamics simulations. Modeling the electronic structure and predicting spectroscopic properties accurately depends on the level of theory and computational resources available. arxiv.org Furthermore, understanding the potential interactions of this compound with other molecules or biological systems computationally would require accurate force fields or quantum mechanical descriptions that may not be readily available or computationally feasible for a large or unusual molecule. nih.gov Unresolved questions may pertain to accurately predicting subtle conformational preferences, tautomerization states, or the influence of solvent effects on this compound's behavior.
Emerging Technologies and Their Potential Application in this compound Research
Emerging technologies offer promising avenues to address the challenges in this compound research. In synthesis, advancements in flow chemistry could enable more efficient and scalable production, allowing for better control over reaction parameters and potentially safer handling of reactive intermediates. acsgcipr.org Automated synthesis platforms and high-throughput experimentation could accelerate reaction discovery and optimization for this compound. news-medical.net For characterization, cryo-electron microscopy (Cryo-EM) could potentially provide structural information for this compound, particularly if it forms ordered aggregates or complexes, even if single crystals for X-ray diffraction are difficult to obtain. stanford.edu Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could aid in separating and identifying complex mixtures and providing information on molecular shape. stanford.edu The integration of machine learning and artificial intelligence is an emerging technology with potential applications in predicting this compound's properties, designing synthetic routes, and interpreting complex spectroscopic data. georgetown.edustanford.eduuni.lubelfercenter.org
Identified Gaps in the Academic Understanding of this compound Mechanisms and Interactions
Given the lack of specific information on this compound, significant gaps in academic understanding would exist. These gaps would include a fundamental lack of knowledge regarding its precise physical and chemical properties, its reactivity profile under various conditions, and its stability. The mechanisms by which this compound might participate in chemical reactions or interact with other molecules (e.g., solvents, catalysts, biological targets) would be entirely unknown. nih.govresearchgate.net Understanding the kinetics and thermodynamics of any transformations involving this compound would require dedicated mechanistic studies. Furthermore, without prior research, there would be no understanding of how the structure of this compound relates to any potential activity or function.
Opportunities for Interdisciplinary and Collaborative Research Avenues involving this compound
Research into a novel compound like this compound presents significant opportunities for interdisciplinary and collaborative research. stanford.edupnirs.orgtwas.orguzh.chrub.de Chemists specializing in organic synthesis would need to collaborate with analytical chemists for characterization and structural elucidation. stanford.edunews-medical.net Physical chemists and computational chemists could work together to model this compound's properties and reactivity. arxiv.orgmodeltheory.orgnih.gov If this compound is hypothesized to have biological relevance, collaboration with biologists, pharmacologists, or biochemists would be essential to investigate its interactions with biological systems and potential mechanisms of action. nih.gov Materials scientists might be involved if this compound has potential applications in new materials. stanford.edu Collaborative efforts could also extend to engineering disciplines for developing scalable synthesis methods or novel characterization tools. acsgcipr.orgmonash.edu Given the complexity often associated with novel compounds, a multidisciplinary approach pooling expertise from various scientific domains would be the most effective way to advance the understanding of this compound. stanford.edupnirs.orgtwas.orguzh.chrub.de
Q & A
Basic: How should I formulate a research question for studying SFLNnT in an experimental context?
Methodological Answer:
Begin by identifying gaps in existing literature (e.g., synthesis methods, mechanistic properties, or unresolved contradictions in prior data). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example:
- "How does varying reaction temperature (20–100°C) affect the crystallographic stability of this compound during synthesis?"
Avoid vague phrasing (e.g., "Study properties of this compound") and ensure alignment with theoretical frameworks like density functional theory (DFT) or spectroscopic validation protocols .
Basic: What experimental design principles are critical for studying this compound’s physicochemical properties?
Methodological Answer:
Adopt a factorial design to isolate variables (e.g., solvent polarity, pressure, catalysts). For reproducibility:
- Use triplicate samples to assess batch-to-batch variability.
- Include control groups (e.g., a structurally analogous compound) to contextualize results.
- Document parameters in line with the Beilstein Journal of Organic Chemistry guidelines: report synthesis steps, characterization methods (NMR, XRD), and purity thresholds (>95%) .
Basic: How can I resolve contradictions in published data on this compound’s reactivity?
Methodological Answer:
Conduct a systematic meta-analysis to identify methodological discrepancies. For instance:
- Compare solvent systems (polar vs. nonpolar) used in prior kinetic studies.
- Replicate experiments under standardized conditions (e.g., fixed pH, inert atmosphere).
- Apply statistical tools (ANOVA, Tukey’s HSD) to quantify variability and distinguish experimental noise from true chemical behavior .
Advanced: What theoretical frameworks are most effective for modeling this compound’s electronic structure?
Methodological Answer:
Integrate multiscale modeling approaches:
- Use DFT for ground-state electronic properties.
- Combine with molecular dynamics (MD) simulations to study solvation effects.
- Validate predictions via synchrotron-based X-ray absorption spectroscopy (XAS).
Link findings to broader theories (e.g., Marcus theory for electron-transfer kinetics) to contextualize this compound’s behavior in catalytic systems .
Advanced: How can I design a study to investigate this compound’s role in multi-component reactions?
Methodological Answer:
Implement a mixed-methods approach :
- Quantitative: Track reaction kinetics via in-situ IR spectroscopy.
- Qualitative: Use isotopic labeling (e.g., ²H, ¹³C) to map mechanistic pathways.
- Data Integration: Apply chemometric tools (PCA, PLS regression) to correlate reaction conditions (stoichiometry, temperature) with yield/selectivity.
Address uncertainties by reporting confidence intervals and error propagation in datasets .
Advanced: What strategies mitigate reproducibility challenges in this compound-based catalysis studies?
Methodological Answer:
- Pre-register protocols (e.g., on Open Science Framework) detailing equipment calibration and environmental controls.
- Use high-throughput screening to test reaction conditions across 96-well plates.
- Share raw data (spectra, chromatograms) in supplemental materials with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
Advanced: How do I analyze conflicting results in this compound’s thermodynamic stability under varying pH?
Methodological Answer:
- Perform pH-dependent stability assays with real-time monitoring (e.g., UV-vis spectroscopy).
- Apply Bayesian inference to model stability trends, incorporating prior data as probabilistic inputs.
- Cross-validate with ab initio calculations (e.g., pKa prediction via COSMO-RS) to reconcile experimental and computational results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
